Ethyl 2-(4-aminophenyl)-2-methylpropanoate
Overview
Description
Ethyl 2-(4-aminophenyl)-2-methylpropanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 2-(4-aminophenyl)-2-methylpropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(4-aminophenyl)-2-methylpropanoate can be achieved through several methods. One common approach involves the esterification of 2-(4-aminophenyl)-2-methylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(4-aminophenyl)-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Ethyl 2-(4-aminophenyl)-2-methylpropanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-(4-aminophenyl)-2-methylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of their functions. The ester group can undergo hydrolysis to release the active 2-(4-aminophenyl)-2-methylpropanoic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Ethyl 2-(4-nitrophenyl)-2-methylpropanoate: Similar structure but with a nitro group instead of an amino group.
Ethyl 2-(4-hydroxyphenyl)-2-methylpropanoate: Similar structure but with a hydroxy group instead of an amino group.
Ethyl 2-(4-chlorophenyl)-2-methylpropanoate: Similar structure but with a chloro group instead of an amino group.
Uniqueness: Ethyl 2-(4-aminophenyl)-2-methylpropanoate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. The amino group allows for the formation of hydrogen bonds and participation in nucleophilic substitution reactions, making it a versatile compound in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
ethyl 2-(4-aminophenyl)-2-methylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-15-11(14)12(2,3)9-5-7-10(13)8-6-9/h5-8H,4,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWOMLYAERSUKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=CC=C(C=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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